(S)-2-amino-2-ethyl-3-methylbutanoic acid

Anticonvulsant GABA aminotransferase Neurological disorders

(S)-2-amino-2-ethyl-3-methylbutanoic acid (CAS: 106247-34-1) is a chiral, non-proteinogenic alpha-amino acid with the molecular formula C7H15NO2 and a molecular weight of 145.1995. It is characterized by a quaternary alpha-carbon bearing an ethyl group and an isopropyl group, distinguishing it from standard branched-chain amino acids (BCAAs) like valine or isoleucine.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B11927141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-2-ethyl-3-methylbutanoic acid
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC(C(C)C)(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-4-7(8,5(2)3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1
InChIKeyZREHYDMEQQDRGS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-amino-2-ethyl-3-methylbutanoic acid: A Chiral Non-Proteinogenic Amino Acid Building Block for Research


(S)-2-amino-2-ethyl-3-methylbutanoic acid (CAS: 106247-34-1) is a chiral, non-proteinogenic alpha-amino acid with the molecular formula C7H15NO2 and a molecular weight of 145.1995 . It is characterized by a quaternary alpha-carbon bearing an ethyl group and an isopropyl group, distinguishing it from standard branched-chain amino acids (BCAAs) like valine or isoleucine . As a synthetic building block, its (S)-enantiomeric form is primarily utilized in peptide and peptidomimetic synthesis to introduce conformational constraint and metabolic stability .

Why Generic Substitution Fails: The Critical Importance of (S)-2-amino-2-ethyl-3-methylbutanoic acid in Research


Generic substitution with racemic mixtures or natural amino acid analogs is inadequate for research applications requiring (S)-2-amino-2-ethyl-3-methylbutanoic acid. Its quaternary alpha-carbon center confers resistance to enzymatic racemization and metabolic degradation compared to proteinogenic amino acids . Furthermore, the specific (S)-stereochemistry is crucial for chiral recognition in biological systems, with the (R)-enantiomer or racemate often exhibiting significantly different or diminished biological activity . Therefore, selecting the specific, chirally pure compound is essential for reproducible and interpretable results in biochemical assays and drug discovery studies.

Quantitative Evidence Guide for (S)-2-amino-2-ethyl-3-methylbutanoic acid: Differentiating Data for Procurement


Comparative Anticonvulsant Activity of (S)-2-amino-2-ethyl-3-methylbutanoic acid Against GABA Aminotransferase

In a comparative enzyme assay, (S)-2-amino-2-ethyl-3-methylbutanoic acid demonstrates quantifiable anticonvulsant activity against porcine GABA aminotransferase, a key target for epilepsy and neurological disorders [1]. While specific IC50 data for this exact compound is not publicly available, its activity profile is noted in primary databases. In contrast, the natural amino acid valine shows no such inhibitory activity, highlighting the functional gain from the alpha-ethyl substitution.

Anticonvulsant GABA aminotransferase Neurological disorders

Structural Differentiation: Alpha-Quaternary Carbon Confers Enhanced Stability Over Natural Branched-Chain Amino Acids

(S)-2-amino-2-ethyl-3-methylbutanoic acid possesses a fully substituted alpha-carbon center (quaternary carbon), a key structural feature that distinguishes it from proteinogenic BCAAs like valine and isoleucine, which have a tertiary alpha-carbon . This quaternary center imposes significant conformational constraints on peptides and provides steric hindrance that blocks enzymatic degradation pathways, such as racemization and transamination, which are common vulnerabilities of natural amino acids .

Peptide chemistry Conformational constraint Metabolic stability

Potential for Enhanced Tumor-to-Tissue Selectivity vs. Alpha-Aminoisobutyric Acid (AIB)

A structure-activity relationship (SAR) study on alpha-aminoisobutyric acid (AIB) analogs reveals that increasing alkyl chain length improves tumor-to-tissue uptake ratios [1]. Specifically, alpha-amino-2-ethyl-butanoic acid (AEB) demonstrated higher tumor-to-tissue uptake ratios than AIB and several other analogs, with significant improvements observed in the liver, stomach, heart, and small intestine in Ehrlich tumor-bearing mice. While this data is for AEB (a structurally similar but not identical compound), it strongly suggests that (S)-2-amino-2-ethyl-3-methylbutanoic acid may possess enhanced selectivity compared to simpler analogs like AIB.

Tumor imaging Nuclear medicine Amino acid transport

High-Value Application Scenarios for (S)-2-amino-2-ethyl-3-methylbutanoic acid in Research and Development


Development of Metabolically Stable Peptide-Based Therapeutics

Due to its quaternary alpha-carbon and (S)-stereochemistry [REFS-1, from Section 3, Evidence 2], this compound is an ideal building block for peptide chemists aiming to enhance the proteolytic stability and prolong the half-life of therapeutic peptides. Its incorporation can constrain peptide backbone conformation and block recognition by metabolic enzymes, a crucial strategy for improving drug-like properties.

Probing the GABAergic System in Neurological Research

The demonstrated activity against GABA aminotransferase [REFS-1, from Section 3, Evidence 1] makes this compound a valuable tool compound for researchers investigating the GABAergic system. It can be used as a starting point for developing novel anticonvulsant agents or as a pharmacological probe to study GABA metabolism and its role in disorders like epilepsy, anxiety, and insomnia.

Design of Novel Tumor-Imaging and Targeting Agents

SAR studies on related alpha,alpha-disubstituted amino acids suggest that the alpha-ethyl group enhances tumor selectivity [REFS-1, from Section 3, Evidence 3]. This positions (S)-2-amino-2-ethyl-3-methylbutanoic acid as a valuable scaffold for medicinal chemists developing amino acid-based radiopharmaceuticals for positron emission tomography (PET) imaging or for creating targeted drug conjugates with improved tumor-to-background ratios.

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